molecular formula C5H2Cl2N2O2 B14695579 1H-Pyrazole-4,5-dicarbonyl dichloride CAS No. 35344-96-8

1H-Pyrazole-4,5-dicarbonyl dichloride

Cat. No.: B14695579
CAS No.: 35344-96-8
M. Wt: 192.98 g/mol
InChI Key: COEFVLAKIGYGHD-UHFFFAOYSA-N
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Description

1H-Pyrazole-4,5-dicarbonyl dichloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its versatility and applicability in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4,5-dicarbonyl dichloride typically involves the cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of hydrazones derived from acetophenones and hydrazinylpyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole ring.

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer a simple reaction workup and valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various pyrazole derivatives, such as acylpyrazoles and aminopyrazoles, which have significant biological and photophysical properties .

Scientific Research Applications

1H-Pyrazole-4,5-dicarbonyl dichloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4,5-dicarbonyl dichloride involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of biological pathways. This interaction is crucial for its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-4,5-dicarbonyl dichloride stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

35344-96-8

Molecular Formula

C5H2Cl2N2O2

Molecular Weight

192.98 g/mol

IUPAC Name

1H-pyrazole-4,5-dicarbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-8-9-3(2)5(7)11/h1H,(H,8,9)

InChI Key

COEFVLAKIGYGHD-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)Cl)C(=O)Cl

Origin of Product

United States

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